HSD17B13-IN-80-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HSD17B13-IN-80-d3 is a compound known for its inhibitory effects on the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with hepatic lipid metabolism and has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD). This compound has shown significant potential in scientific research, particularly in the study of liver diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HSD17B13-IN-80-d3 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.
Functional group introduction: Specific functional groups are introduced through various chemical reactions, such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted under optimized conditions to maximize yield.
Purification and isolation: The compound is purified using industrial-scale chromatography and crystallization techniques.
Quality control: The final product undergoes rigorous quality control to ensure consistency and purity.
化学反応の分析
Types of Reactions
HSD17B13-IN-80-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
HSD17B13-IN-80-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of 17-beta-hydroxysteroid dehydrogenase 13 and its role in lipid metabolism.
Biology: Helps in understanding the biological functions of HSD17B13 and its involvement in liver diseases.
Medicine: Potential therapeutic applications in the treatment of non-alcoholic fatty liver disease and other liver-related conditions.
Industry: Used in the development of new drugs targeting liver diseases.
作用機序
HSD17B13-IN-80-d3 exerts its effects by inhibiting the enzyme 17-beta-hydroxysteroid dehydrogenase 13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting this enzyme, this compound reduces the formation of lipid droplets in hepatocytes, thereby mitigating the progression of non-alcoholic fatty liver disease. The molecular targets include the active site of the enzyme, where the compound binds and prevents its activity .
類似化合物との比較
Similar Compounds
HSD17B13-IN-80: Another inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 with similar properties.
HSD17B13-IN-80-d2: A deuterated form of the compound with slightly different pharmacokinetic properties.
Uniqueness
HSD17B13-IN-80-d3 is unique due to its high specificity and potency in inhibiting 17-beta-hydroxysteroid dehydrogenase 13. Its deuterated form provides enhanced stability and prolonged activity compared to non-deuterated analogs .
特性
分子式 |
C25H18Cl2F3N3O3 |
---|---|
分子量 |
539.3 g/mol |
IUPAC名 |
3,5-dichloro-4-hydroxy-N-[8-methyl-4-oxo-2-(trideuteriomethyl)-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C25H18Cl2F3N3O3/c1-12-7-8-19(32-23(35)15-9-17(26)22(34)18(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-16(14)25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35)/i2D3 |
InChIキー |
VWLKLPGOFPETDX-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C |
正規SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。